Cas no 204593-51-1 (5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide)

5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide structure
204593-51-1 structure
商品名:5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide
CAS番号:204593-51-1
MF:C7H8N2.2[HBr]
メガワット:281.9757
MDL:MFCD27665398
CID:1083349
PubChem ID:71500092

5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide 化学的及び物理的性質

名前と識別子

    • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
    • 5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide
    • AKOS022180461
    • 204593-51-1
    • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2 hydrobromide
    • DB-368947
    • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridinedihydrobromide
    • 5H,6H,7H-PYRROLO[3,4-B]PYRIDINE DIHYDROBROMIDE
    • EN300-198040
    • MDL: MFCD27665398
    • インチ: InChI=1S/C7H8N2.2BrH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H
    • InChIKey: NLLLPOXSCXTFLN-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(CN1)N=CC=C2.Br.Br

計算された属性

  • せいみつぶんしりょう: 281.91902g/mol
  • どういたいしつりょう: 279.92107g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 103
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų

5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-198040-2.5g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
2.5g
$143.0 2023-09-16
Enamine
EN300-198040-1.0g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
1g
$69.0 2023-06-03
Enamine
EN300-198040-0.05g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
0.05g
$58.0 2023-09-16
Enamine
EN300-198040-0.5g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
0.5g
$66.0 2023-09-16
Enamine
EN300-198040-1g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
1g
$69.0 2023-09-16
Chemenu
CM514307-5g
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1 95%
5g
$317 2023-01-19
Alichem
A029183779-10g
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1 95%
10g
$603.00 2023-09-02
Enamine
EN300-198040-0.1g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
0.1g
$61.0 2023-09-16
Alichem
A029183779-25g
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1 95%
25g
$1242.18 2023-09-02
Enamine
EN300-198040-0.25g
5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide
204593-51-1
0.25g
$64.0 2023-09-16

5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromide 関連文献

5H,6H,7H-pyrrolo3,4-bpyridine dihydrobromideに関する追加情報

Recent Advances in the Study of 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide (CAS: 204593-51-1)

The compound 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide (CAS: 204593-51-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrrolo[3,4-b]pyridine core, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research involves the role of 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide as a scaffold for kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Recent publications have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These findings highlight its potential as a lead compound for the development of novel therapeutics targeting kinase-driven pathologies.

In addition to its kinase inhibitory properties, 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide has been investigated for its effects on the CNS. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This has sparked interest in its potential application for treating neuropsychiatric disorders, such as depression and schizophrenia. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

The synthetic chemistry of 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide has also been a focal point of recent research. Advances in catalytic methods and green chemistry approaches have enabled more efficient and scalable synthesis of this compound. For instance, a recent study reported a novel one-pot synthesis strategy that significantly improves yield and reduces the use of hazardous reagents. These developments are crucial for facilitating large-scale production and further pharmacological evaluation.

Despite these promising advancements, challenges remain in the clinical translation of 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrobromide (CAS: 204593-51-1) represents a versatile and promising scaffold in chemical biology and drug discovery. Its dual potential as a kinase inhibitor and CNS modulator, coupled with recent synthetic advancements, positions it as a valuable candidate for further research. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical for its successful application in medicine.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd